5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one - 2244086-24-4

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one

Catalog Number: EVT-2670680
CAS Number: 2244086-24-4
Molecular Formula: C13H17N3O3
Molecular Weight: 263.297
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol

    Compound Description: This compound serves as a potent phytoene desaturase (PDS) inhibitor. Notably, compound 1b, 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one, displays broad-spectrum post-emergence herbicidal activity. []

Piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

    Compound Description: This 1,2,4-triazole derivative has been investigated for its toxicity parameters and potential as a biologically active molecule. Studies in rats classified this compound as a low-toxicity substance. []

N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines

    Compound Description: These derivatives are synthesized from 5-methylsulfanyl-4H-1,2,4-triazol-3-amines through a solvent-free reaction with 5-cyano-1,2,4-triazines. The resulting compounds undergo transformations to incorporate a pyridine ring. []

Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

    Compound Description: This compound has been studied for its stress-protective effects in a rat model of acute immobilization stress. The research analyzed its impact on behavior, physiological parameters, and the antioxidant-prooxidant system. []

(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one

    Compound Description: The structure–reactivity relationship of this compound was investigated using single-crystal X-ray diffraction (SCXRD), Hirshfeld surfaces analysis, and Conceptual Density Functional Theory (CDFT) to understand its chemical reactivity and intermolecular interactions. []

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

    Compound Description: The structure of this heterocycle, synthesized from 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, was confirmed using X-ray crystallography. []

4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one

    Compound Description: This 2,4-dihydro-[1,2,4]-triazol-3-one derivative was synthesized and characterized using various spectroscopic techniques. Its crystal structure was determined using X-ray crystallography, revealing its molecular structure. []

5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichloridephenyl)-3H-1,2,4-triazol-3-one

    Compound Description: This compound is a novel non-peptide angiotensin type 1 receptor antagonist. Studies have investigated its metabolism in rats, identifying several metabolites including hydroxylated derivatives and a monoglucuronide. []

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol

    Compound Description: This racemic secondary alcohol was synthesized by alkylating 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and subsequently reducing the carbonyl group. The synthesized compound's structure was confirmed using NMR and IR spectroscopy. []

5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one monoglucuronide

    Compound Description: Identified as the primary metabolite of its parent compound, this monoglucuronide has been the subject of detailed glucuronidation studies. These studies focused on various UDP-glucuronosyltransferases (UGTs) and the impact of bovine serum albumin (BSA) on kinetic parameters. []

3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one

    Compound Description: This compound's crystal structure has been determined using X-ray crystallography. It crystallizes in the monoclinic system, and its structural details provide insights into its molecular geometry. []

4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

    Compound Description: This compound, synthesized through a novel route, exhibits promising antifungal activity, particularly against Aspergillus niger and Candida albicans, and has been proposed as a potential fungicide. []

5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols

    Compound Description: This class of compounds, derived from the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, displays promising antibacterial activity against a wide range of bacterial families, including Enterobacteriaceae, Pseudomonadaceae, and Staphylococcaceae. []

    Compound Description: This series of compounds was synthesized from 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide by reacting it with various aromatic or heterocyclic aldehydes. []

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates

    Compound Description: This class of compounds serves as a precursor for the synthesis of various 1,2,4-triazole derivatives with diverse functionalities, including carboxylic acids, alcohols, and Mannich bases. Some derivatives exhibit antimicrobial activity. []

N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl) amino) acetamide derivatives

    Compound Description: This group of compounds was synthesized and evaluated for its anticonvulsant activity. The derivative D-III showed the most promising results in a PTZ-induced convulsion model. []

    Compound Description: This compound, existing as a methanol solvate, has had its crystal structure determined using X-ray crystallography. Crystallographic data provide insights into its molecular geometry and packing arrangement. []

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. Some derivatives, notably 4a, 4b, 4c, and 4d, showed promising activity against various bacteria and fungi. []

2-(hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol

    Compound Description: The crystal structure of this compound has been solved and analyzed, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. []

3-Phenyl-5-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-1,4,5-trihydropyra-zols

    Compound Description: These derivatives, synthesized from 4-hydroxy-2-oxo-2H-1-benzopyrans, exhibit significant antibacterial activities, indicating their potential as antimicrobial agents. []

4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5yl)thio)methyl)-4H-1,2,4-triazole-3-thiols

    Compound Description: This series of S-substituted 1,2,4-triazole derivatives, featuring 2-oxopropan-1-yl and 2-aryl-2-oxoethan-1-yl substituents, has been studied for its antimicrobial activity against various bacterial and fungal strains. []

    Compound Description: These 1,5-diphenyl-1H-1,2,4-triazol-3-ol derivatives were synthesized and investigated for their potential beta-adrenolytic activity. X-ray analysis confirmed the molecular structure of the precursor compound, 3-(oxiran-2-ylmethoxy)-l,5-diphenyl-lH-1,2,4-triazole. []

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

    Compound Description: This compound underwent a forced degradation study to assess its stability under various stress conditions and to identify potential degradation products. The study involved exposure to acidic, alkaline, oxidative, thermal, and UV radiation conditions. []

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

    Compound Description: This compound serves as a ligand for complexes with Group 12 elements (Zn, Cd, Hg). Its coordination chemistry and the resulting supramolecular structures have been studied using X-ray crystallography. []

2-Methoxy-6-[(3-Alkyl/Aryl-4,5-Dihydro-1H-1,2,4-Triazol-5-one-4-yl)-Azomethin]-Phenyl p-Nitrobenzoates

    Compound Description: These derivatives, characterized by their biological and acidic properties, were synthesized by reacting 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 2-(p-nitrobenzoxy)-3-methoxybenzaldehyde. Their antibacterial activity was also evaluated. []

(E)-2-(benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-dione derivatives

    Compound Description: These derivatives, prepared via a one-pot multicomponent reaction, were characterized using analytical and spectral data to confirm their structures. []

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

    Compound Description: This compound is a highly potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor currently in phase 2 and 3 clinical trials for cancer treatment. It exhibits excellent potency and oral bioavailability. []

2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives

    Compound Description: This group of compounds, incorporating 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, has been synthesized and evaluated for its antimicrobial activities. Several derivatives showed good to moderate activity against various bacterial strains. []

    Compound Description: This compound serves as a building block for energetic salts, including those with silver, copper, and potassium. These salts exhibit varying sensitivities towards impact, friction, and electrostatic discharge. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

    Compound Description: These benzo[d]thiazole derivatives have been synthesized and studied for their biological activities. Notably, derivatives containing chlorine substituents exhibited higher toxicity against six bacterial strains. []

Di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H- 1,2,4-triazol-5-one-4-yl)azomethine]phenyl} terephtalates

    Compound Description: These novel compounds were synthesized and characterized. Their acidity strengths were also determined through potentiometric titration in various non-aqueous solvents. []

2-Methoxy-6-[(3-(p-Methylbenzyl)-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl Benzoate

    Compound Description: The molecular structure, spectroscopic properties, and electronic properties of this compound were investigated using density functional theory (DFT) calculations. The results were compared with experimental data, demonstrating good agreement. []

2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate

    Compound Description: The spectral properties of this compound were calculated using Gaussian software and compared to experimental data, revealing strong agreement between theoretical and practical findings. []

2-[1-Acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid

    Compound Description: Computational studies using DFT and ab initio Hartree-Fock methods were employed to analyze the molecular structure, electronic properties, and spectroscopic characteristics of this compound. The theoretical findings were validated against experimental data. []

4-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5--dihydro-1H- 1,2,4-triazol-1-yl)phthalazin-1(2H)-one

    Compound Description: This compound serves as a versatile precursor for synthesizing various biheterocyclic compounds incorporating 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. The synthesized derivatives exhibited notable antimicrobial activities. []

4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones

    Compound Description: This series of compounds has been synthesized and evaluated for its anticonvulsant activities. Notably, compound 4g exhibited promising results in both MES and scPTZ seizure models and showed a favorable safety profile. []

    Compound Description: This bicyclic compound demonstrates potent and selective 5-HT2 antagonist activity, surpassing the potency of ritanserin. Its central 5-HT2 receptor antagonism is significant. []

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro- 2H- pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione

    Compound Description: This bicyclic compound exhibits potent 5-HT2 antagonist activity, although it also displays moderate alpha 1 receptor antagonism. It has shown significant potency in inhibiting head twitches. []

(Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate

    Compound Description: This compound, existing as a monohydrate, has been structurally characterized using X-ray crystallography. The crystallographic data provides detailed information about its molecular geometry and crystal packing. []

3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-Aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL)-2H-chromen-2-ones

    Compound Description: These chromen-2-one derivatives, containing either a 1,3,4-thiadiazole or a 1,2,4-triazole ring, were synthesized and characterized using spectroscopic techniques. []

Properties

CAS Number

2244086-24-4

Product Name

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one

IUPAC Name

5-(hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one

Molecular Formula

C13H17N3O3

Molecular Weight

263.297

InChI

InChI=1S/C13H17N3O3/c1-9(2)16-13(18)15(12(8-17)14-16)10-4-6-11(19-3)7-5-10/h4-7,9,17H,8H2,1-3H3

InChI Key

PINUWYQOWQCTBT-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)N(C(=N1)CO)C2=CC=C(C=C2)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.